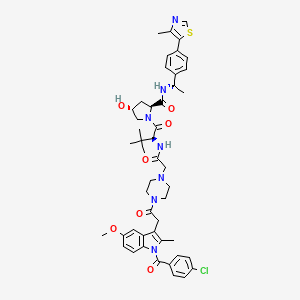

PROTAC SARS-CoV-2 Mpro degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H56ClN7O7S |

|---|---|

Molecular Weight |

910.5 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[4-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H56ClN7O7S/c1-28(31-8-10-32(11-9-31)43-29(2)50-27-64-43)51-45(60)40-22-35(57)25-55(40)47(62)44(48(4,5)6)52-41(58)26-53-18-20-54(21-19-53)42(59)24-37-30(3)56(39-17-16-36(63-7)23-38(37)39)46(61)33-12-14-34(49)15-13-33/h8-17,23,27-28,35,40,44,57H,18-22,24-26H2,1-7H3,(H,51,60)(H,52,58)/t28-,35+,40-,44+/m0/s1 |

InChI Key |

QJMUEOZVQRLSGY-BABAJCCMSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Taming the Tiger: A Technical Guide to PROTAC-Mediated Degradation of SARS-CoV-2 Main Protease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has underscored the urgent need for innovative antiviral strategies that can overcome the limitations of traditional inhibitors, such as the development of drug resistance. The SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication, represents a highly conserved and attractive target for therapeutic intervention.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that, instead of merely inhibiting a target protein, co-opt the cell's own ubiquitin-proteasome system to induce its degradation.[1][4] This whitepaper provides an in-depth technical overview of the mechanism of action, development, and evaluation of PROTACs designed to degrade SARS-CoV-2 Mpro, offering a promising new frontier in antiviral drug discovery.

The PROTAC Mechanism Against SARS-CoV-2 Mpro

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (in this case, SARS-CoV-2 Mpro), a ligand that recruits a host E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two.[1][2] The PROTAC's mode of action is catalytic and event-driven.[1] By simultaneously binding to Mpro and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[1][2] This proximity induces the E3 ligase to tag Mpro with a polyubiquitin (B1169507) chain, marking it for destruction by the host cell's 26S proteasome. The PROTAC molecule is then released to repeat the cycle, enabling substoichiometric degradation of the target protein.[5]

Quantitative Data on Mpro-Targeting PROTACs

Several research initiatives have led to the development of potent Mpro-targeting PROTACs. These molecules have demonstrated effective Mpro degradation and significant antiviral activity in cellular models. The data below summarizes the performance of key published Mpro degraders.

| PROTAC Name | Mpro Ligand (Warhead) | E3 Ligase Recruited | DC50 (nM) | EC50 (nM) | Cell Line(s) | Notes | Reference |

| MPD2 | MPI8/MPI29 derivative | CRBN | 296 | 492 | 293T, A549-ACE2 | Effective against nirmatrelvir-resistant variants.[1][6] | [1][6][7][8] |

| MPD1 | MPI8/MPI29 derivative | CRBN | >1000 | 1780 | A549-ACE2 | Lower potency compared to MPD2. | [1] |

| MPD3 | MPI8/MPI29 derivative | CRBN | >1000 | 1160 | A549-ACE2 | Lower potency compared to MPD2. | [1] |

| PROTAC 6 | Indomethacin (INM) | VHL | Not specified | Low µM / nM range | Human lung cells | Showed potent anti-SARS-CoV-2 activity. | [9] |

| P2 | Mpro ligand 2 | VHL ((S,R,S)-AHPC) | 27,000 | 710 | Not specified | Also active against HCoV-229E and HCoV-OC43. | [10] |

| Re2 | Rhenium(I) complex | CRBN (pomalidomide) | Effective at 100 nM | Not specified | Not specified | Metallo-PROTAC with enhanced cellular uptake. | [11] |

-

DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.

-

EC50: The concentration of a drug that gives a half-maximal response (in this context, inhibition of viral replication).

Experimental Protocols and Validation Workflow

The validation of an Mpro-targeting PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action and antiviral efficacy.

Detailed Methodologies

4.1.1 Mpro Degradation Assay (Western Blot) This assay directly measures the reduction in Mpro protein levels following PROTAC treatment.

-

Cell Culture and Transfection: HEK293T or A549-ACE2 cells are seeded in multi-well plates.[1] Cells are then transfected with a plasmid encoding SARS-CoV-2 Mpro, often with a tag (e.g., HA, FLAG) for easier detection.

-

PROTAC Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the Mpro PROTAC or a vehicle control (e.g., DMSO).

-

Cell Lysis: Following a specified incubation period (e.g., 24-72 hours), cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody against the Mpro tag or Mpro itself, and a loading control (e.g., GAPDH, β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is used to quantify the Mpro protein levels relative to the loading control.

4.1.2 Mechanism of Action Confirmation To confirm that Mpro reduction is due to proteasome-mediated degradation, cells are co-treated with the PROTAC and a proteasome inhibitor.

-

Co-treatment: Cells expressing Mpro are pre-treated with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.[1]

-

PROTAC Addition: The Mpro PROTAC is then added to the medium, and the cells are incubated for the standard treatment duration.

-

Analysis: Cell lysates are analyzed by Western Blot as described above. A rescue of Mpro protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent degradation mechanism.[1]

4.1.3 Antiviral Activity Assay (RT-qPCR) This assay quantifies the ability of the PROTAC to inhibit viral replication in infected cells.

-

Cell Infection: A549-ACE2 cells are seeded and subsequently infected with a SARS-CoV-2 strain (e.g., an early Delta variant) at a specific multiplicity of infection (MOI).[2]

-

PROTAC Treatment: One hour post-inoculation, the cells are treated with serial dilutions of the PROTAC degrader.

-

RNA Extraction: After 48-72 hours, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

Reverse Transcription and qPCR: The extracted RNA is reverse-transcribed to cDNA. Quantitative PCR is then performed using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or E gene) and a host reference gene (e.g., GAPDH).

-

Data Analysis: The viral RNA levels are normalized to the reference gene, and the EC50 value is calculated by plotting the percentage of viral inhibition against the log of the PROTAC concentration.

Mpro's Role in Viral Replication and Impact of Degradation

SARS-CoV-2 Mpro is critical for the viral life cycle. The virus translates its RNA into two large polyproteins, pp1a and pp1ab.[3] Mpro is responsible for cleaving these polyproteins at no fewer than 11 sites to release functional non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex (RTC).[2][12] By degrading Mpro, a PROTAC effectively dismantles the machinery required for viral replication, thus halting the infection.

Advantages and Future Outlook

The PROTAC approach for targeting SARS-CoV-2 Mpro offers several key advantages over traditional enzymatic inhibition:

-

Overcoming Resistance: Since PROTACs physically eliminate the target protein, they may be more resilient to resistance mutations that affect inhibitor binding affinity.[1] Studies have shown that Mpro degraders can be effective against nirmatrelvir-resistant viral strains.[1][13]

-

Substoichiometric Catalysis: The catalytic nature of PROTACs means that low concentrations can induce the degradation of many target protein molecules, potentially leading to lower required doses and reduced off-target effects.[4][5]

-

Broad-Spectrum Potential: Mpro is highly conserved across many coronaviruses.[1][2] Therefore, a successful Mpro-targeting PROTAC could serve as a broad-spectrum antiviral against existing and future coronavirus threats.

Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of Mpro degraders, improving oral bioavailability, and evaluating their efficacy and safety in preclinical animal models. The development of PROTACs that can be delivered via inhalation directly to the lungs, the primary site of infection, is another promising avenue of investigation.

Conclusion

Targeted protein degradation of the SARS-CoV-2 main protease using PROTAC technology represents a powerful and highly innovative strategy in the fight against COVID-19. By hijacking the host's cellular machinery to specifically destroy a key viral enzyme, these molecules offer the potential for enhanced potency, a higher barrier to resistance, and broad-spectrum activity. The proof-of-concept studies to date have laid a strong foundation, and continued development in this area holds the promise of delivering a new generation of robust and durable antiviral therapeutics.[1][8]

References

- 1. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PROTAC-Based Antivirals for Respiratory Viruses: A Novel Approach for Targeted Therapy and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease and with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of PROTAC Mpro Degraders

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats, such as the SARS-CoV-2 virus, has underscored the urgent need for innovative antiviral therapeutic strategies. Traditional antiviral drugs often function by inhibiting viral enzymes, a mechanism that can be susceptible to the development of drug resistance. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering a distinct mechanism of action that hijacks the host cell's natural protein degradation machinery to eliminate target proteins.[1][2] This guide provides an in-depth technical overview of the discovery and development of PROTACs targeting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication.[3][4][5]

Core Concept: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6] One ligand is designed to bind to the protein of interest (POI), in this case, the SARS-CoV-2 Mpro, while the other ligand recruits an E3 ubiquitin ligase, a component of the cell's ubiquitin-proteasome system (UPS).[2][7] The simultaneous binding of the PROTAC to both Mpro and an E3 ligase, such as Cereblon (CRBN) or Von-Hippel Lindau (VHL), facilitates the formation of a ternary complex.[3][8][9] Within this complex, the E3 ligase ubiquitinates the Mpro, tagging it for degradation by the proteasome.[2][7] This event-driven, catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[10]

Key PROTAC Mpro Degraders and Efficacy Data

Several first-in-class PROTAC degraders targeting SARS-CoV-2 Mpro have been developed and evaluated. These molecules typically utilize known Mpro inhibitors as the target-binding ligand and recruit common E3 ligases like CRBN. The efficacy of these degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50), the half-maximal effective concentration (EC50) for antiviral activity, and the half-maximal cytotoxic concentration (CC50).

| PROTAC Degrader | Target Ligand | E3 Ligase Ligand | DC50 (nM) | EC50 (nM) | CC50 (µM) | Cell Line | Virus Strain | Reference |

| MPD1 | MPI8 | Pomalidomide (B1683931) | 419 | - | 25 | Mpro-eGFP 293T | - | [3][11] |

| MPD2 | MPI8 | Pomalidomide | 296 | 492 | 120 | Mpro-eGFP 293T / A549-ACE2 | SARS-CoV-2 | [3][11][12][13] |

| MPD3 | MPI29 | Pomalidomide | 431 | - | 21 | Mpro-eGFP 293T | - | [3][11] |

| PROTAC 6 | Indomethacin | VHL | - | low µM/nM | - | Human Lung Cells | SARS-CoV-2 | [8] |

| PROTAC SARS-CoV-2 Mpro degrader-3 | Mpro ligand 2 | (S,R,S)-AHPC (VHL) | 27,000 | 710 | - | - | SARS-CoV-2 | [14] |

Experimental Protocols

The development and validation of PROTAC Mpro degraders involve a series of key experiments to characterize their degradation capability, mechanism of action, and antiviral efficacy.

Mpro Degradation Assay

Objective: To quantify the degradation of Mpro induced by the PROTAC.

Methodology:

-

Cell Culture: 293T cells stably expressing an Mpro-eGFP fusion protein are cultured.[12]

-

Treatment: Cells are treated with varying concentrations of the PROTAC degrader for a specified duration (e.g., 48 hours).[3]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blot Analysis: Equal amounts of protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with an anti-Mpro antibody to detect the Mpro-eGFP fusion protein. A loading control, such as β-actin, is also probed to ensure equal protein loading.[3][11]

-

Data Analysis: The intensity of the protein bands is quantified. The Mpro protein level is normalized to the loading control. The DC50 value is calculated by plotting the normalized protein levels against the PROTAC concentration.[3]

Mpro Inhibitory Potency Assay

Objective: To assess the ability of the PROTAC to inhibit the enzymatic activity of Mpro.

Methodology:

-

Assay Principle: A fluorogenic peptide substrate of Mpro is used.[3] Cleavage of the substrate by Mpro results in an increase in fluorescence.

-

Procedure:

-

Data Analysis: The rate of fluorescence increase is proportional to Mpro activity. The IC50 value is determined by measuring the Mpro activity at different PROTAC concentrations.

Antiviral Efficacy Assay

Objective: To determine the effectiveness of the PROTAC in inhibiting viral replication in infected cells.

Methodology:

-

Cell Culture and Infection: A549-ACE2 cells are infected with a SARS-CoV-2 variant.[3]

-

Treatment: The infected cells are treated with various concentrations of the PROTAC degrader.

-

Incubation: The cells are incubated for a period, typically 72 hours.[11]

-

RNA Extraction and RT-qPCR: Total RNA is extracted from the cells. The levels of SARS-CoV-2 mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[11]

-

Data Analysis: The viral mRNA levels are normalized to a host cell housekeeping gene. The EC50 value is calculated, representing the concentration at which the PROTAC inhibits viral replication by 50%.

Mechanism of Action Confirmation

Objective: To confirm that the observed Mpro degradation is dependent on the ternary complex formation and the proteasome.

Methodology:

-

Competition Assays:

-

Mpro Binding Competition: Cells are pre-treated with an Mpro inhibitor (e.g., MPI8) before adding the PROTAC. If the PROTAC-induced degradation is blocked, it confirms that binding to Mpro is necessary.[3][12]

-

E3 Ligase Binding Competition: Cells are pre-treated with an E3 ligase ligand (e.g., pomalidomide for CRBN) before adding the PROTAC. Blockage of degradation indicates the necessity of E3 ligase engagement.[3][11]

-

-

Proteasome Inhibition: Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of Mpro from degradation confirms the involvement of the proteasome.[3][11]

-

CRISPR Knockout: The gene for the recruited E3 ligase (e.g., CRBN) is knocked out in the Mpro-eGFP expressing cells using CRISPR. A significant reduction in the degradation potency of the PROTAC in these knockout cells confirms the specific E3 ligase dependency.[3]

Conclusion and Future Perspectives

The development of PROTAC Mpro degraders represents a promising and innovative strategy for creating next-generation antiviral therapeutics.[4][13] By inducing the degradation of the essential viral protease Mpro, these molecules have demonstrated potent antiviral activity, including against drug-resistant viral variants.[3] The "event-driven" mechanism of PROTACs offers potential advantages over traditional "occupancy-driven" inhibitors, such as enhanced potency and a higher barrier to resistance.[10][11] Future research will likely focus on optimizing the pharmacokinetic properties of these degraders to improve their in vivo efficacy and safety profiles, potentially leading to new and robust treatments for coronavirus infections and other viral diseases.

References

- 1. Degraders: A New Drug Discovery Approach - School of Pharmacy [pharmacy.wisc.edu]

- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease and with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROTACs, molecular glues and other degraders | Ligand families | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease | BioGRID [thebiogrid.org]

- 14. medchemexpress.com [medchemexpress.com]

Structure-Activity Relationship of Mpro PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Mpro-targeting PROTACs, offering a comprehensive resource for researchers in the field. Mpro PROTACs are heterobifunctional molecules composed of a ligand that binds to Mpro (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The formation of a ternary complex between Mpro, the PROTAC, and an E3 ligase leads to the ubiquitination of Mpro and its subsequent degradation by the proteasome.[2][4] This "event-driven" mechanism offers potential advantages over traditional inhibitors, including the ability to overcome drug resistance.[1]

Core Components and Structure-Activity Relationship (SAR)

The design of effective Mpro PROTACs requires careful optimization of three key components: the Mpro-binding warhead, the E3 ligase ligand, and the linker. The interplay between these elements dictates the efficiency of ternary complex formation, subsequent ubiquitination, and ultimately, the degradation of the Mpro protein.

Mpro Warhead

The warhead's affinity and binding mode to Mpro are crucial for the PROTAC's potency and selectivity. Various warheads have been explored, ranging from reversible to covalent inhibitors.

-

Reversible Covalent Inhibitors: Warheads such as MPI8 and MPI29, which form a reversible covalent bond with the catalytic cysteine (Cys145) of Mpro, have been successfully incorporated into PROTACs.[1][2] The crystal structure of Mpro in complex with these inhibitors has guided the selection of attachment points for the linker, ensuring that the PROTAC maintains its binding affinity.[1] For instance, the N-terminal phenyl moiety of MPI8 was identified as a suitable linker attachment point due to its less defined binding pattern in the P4-binding pocket.[1]

-

Allosteric Binders: An alternative approach involves the use of allosteric binders as warheads. Pelitinib, an allosteric binder of Mpro, has been used to develop Mpro degraders, demonstrating that targeting sites outside the catalytic pocket is a viable strategy.[5][6] This expands the scope of potential warheads for PROTAC development.

-

Other Scaffolds: Indomethacin-based PROTACs have also been developed and shown to induce the degradation of Mpro.[7] This highlights the potential for repurposing existing drugs or scaffolds as Mpro warheads.

E3 Ligase Ligand

The choice of E3 ligase and its corresponding ligand is another critical determinant of PROTAC activity. The most commonly recruited E3 ligases for Mpro PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

CRBN Ligands: Ligands such as pomalidomide (B1683931) and thalidomide (B1683933) derivatives are frequently used to recruit the CRBN E3 ligase.[1][2] The selection of the E3 ligase ligand can significantly impact the degradation efficiency and cellular permeability of the PROTAC.

-

VHL Ligands: VHL ligands have also been successfully employed in Mpro PROTACs. The choice between CRBN and VHL ligands can influence the overall properties of the PROTAC, including its degradation profile and potential for off-target effects.

Linker

The linker is not merely a spacer but plays a critical role in optimizing the formation of a stable and productive ternary complex. The length, composition, and attachment points of the linker are key parameters in SAR studies.

-

Linker Length and Composition: The optimal linker length for Mpro PROTACs can vary. Studies have shown that linkers ranging from 12 to 29 atoms can yield potent degraders.[8] The composition of the linker, often polyethylene (B3416737) glycol (PEG) chains or alkyl chains, influences the PROTAC's solubility, cell permeability, and the geometry of the ternary complex.

-

Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial. Rational design based on the crystal structures of the warhead bound to Mpro and the E3 ligase ligand bound to its target can guide the selection of optimal attachment points to ensure that the binding of both ligands is not compromised.[1]

Quantitative Data on Mpro PROTACs

The following tables summarize the quantitative data for representative Mpro PROTACs, providing a comparative overview of their inhibitory and degradation activities.

| Compound | Mpro Warhead | E3 Ligase Ligand | Linker Description | IC50 (nM)[1][2] | DC50 (nM)[1][2] | Dmax (%) | EC50 (nM)[1][2] | CC50 (μM)[1] |

| MPD1 | MPI8 | Thalidomide-OH | PEG-based | 130 | 419 | >90 | 1780 | 25 |

| MPD2 | MPI8 | Pomalidomide | PEG-based | 150 | 296 | >95 | 492 | 120 |

| MPD3 | MPI8 | Pomalidomide | PEG-based | 120 | 431 | >90 | 1160 | 21 |

| PROTAC 6 | Indomethacin | VHL | Piperazine-based | N/A | 7300[9] | N/A | N/A | N/A |

| LLP019 | Pelitinib | CRBN | PEG-based | N/A | <1000[5] | ~90[5] | N/A | N/A |

| P2 | Mpro ligand 2 | (S,R,S)-AHPC | Not Specified | N/A | 27000[10] | N/A | 710 (SARS-CoV-2)[10] | N/A |

Table 1: Structure and Activity Data of Representative Mpro PROTACs. N/A: Not Available.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of Mpro PROTACs.

Mpro Enzymatic Activity Assay (FRET-based)

This assay measures the ability of a PROTAC to inhibit the enzymatic activity of Mpro.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test PROTAC compounds in DMSO.

-

In a 384-well plate, add 20 nM of Mpro to each well.

-

Add the test PROTAC compounds to the wells and incubate for 30 minutes at room temperature to allow for binding to the enzyme.[1][2]

-

Initiate the reaction by adding 10 μM of the fluorogenic substrate to each well.[2]

-

Immediately measure the increase in fluorescence (Ex: 336 nm / Em: 490 nm) over time using a fluorescence plate reader.[1][2]

-

Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

-

Cell-Based Mpro Degradation Assay (Western Blot)

This assay quantifies the degradation of Mpro in cells treated with a PROTAC.

-

Materials:

-

HEK293T cells stably expressing Mpro (e.g., Mpro-eGFP fusion protein).[1][2]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test PROTAC compounds.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary antibodies: anti-Mpro or anti-GFP, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Western blot imaging system.

-

-

Procedure:

-

Seed HEK293T-Mpro-eGFP cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test PROTAC compounds for a specified time (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them with lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against Mpro/GFP and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize the Mpro/GFP signal to the β-actin signal.

-

Calculate the percentage of Mpro degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.[1]

-

Antiviral Activity Assay

This assay determines the efficacy of Mpro PROTACs in inhibiting viral replication in infected cells.

-

Materials:

-

A549-hACE2 cells or other susceptible cell lines.[1]

-

SARS-CoV-2 virus stock.

-

Cell culture medium.

-

Test PROTAC compounds.

-

Method for quantifying viral load (e.g., TCID50 assay or RT-qPCR).

-

-

Procedure:

-

Seed A549-hACE2 cells in 96-well plates.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).[1]

-

After a 1-hour incubation, remove the virus inoculum and add fresh medium containing serial dilutions of the test PROTAC compounds.[1]

-

Incubate the plates for 48 hours.[1]

-

Collect the cell culture supernatant and quantify the viral yield using a TCID50 assay or RT-qPCR.

-

Determine the EC50 values by plotting the percentage of viral inhibition against the compound concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Mpro PROTAC-mediated degradation and a typical experimental workflow for their evaluation.

Caption: Mechanism of Mpro PROTAC-mediated protein degradation.

Caption: Experimental workflow for Mpro PROTAC development.

Conclusion

The development of Mpro-targeting PROTACs represents a promising new frontier in the discovery of antiviral therapeutics for COVID-19 and future coronavirus outbreaks. A thorough understanding of the structure-activity relationships governing the interplay between the Mpro warhead, the linker, and the E3 ligase ligand is paramount for the rational design of potent and selective degraders. This technical guide provides a comprehensive overview of the current knowledge in the field, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. It is intended to serve as a valuable resource for researchers dedicated to advancing this innovative therapeutic modality.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease and with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

Ternary Complex Formation of Mpro Degrader-2 with E3 Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ternary complex formation involving the SARS-CoV-2 main protease (Mpro) degrader, MPD2, and the E3 ubiquitin ligase Cereblon (CRBN). MPD2 is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Mpro, an essential enzyme for SARS-CoV-2 replication. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations of the key processes.

Introduction to Mpro Degrader-2 (MPD2)

MPD2 is a heterobifunctional molecule that serves as a potent degrader of the SARS-CoV-2 main protease.[1][2][3] It functions by simultaneously binding to Mpro and the E3 ubiquitin ligase CRBN, thereby forming a ternary complex.[1][4] This proximity, induced by MPD2, facilitates the ubiquitination of Mpro by the E3 ligase machinery, marking it for subsequent degradation by the proteasome.[1][3] This targeted protein degradation strategy offers a promising therapeutic alternative to traditional enzymatic inhibition for combating COVID-19.[1][4]

Quantitative Data Summary

The efficacy of MPD2 has been characterized by its cellular degradation activity and its antiviral potency. While specific biophysical parameters for the ternary complex formation (e.g., K_d, k_on, k_off) are not publicly available in the reviewed literature, the following quantitative data from cellular assays demonstrate the potent activity of MPD2.

| Parameter | Cell Line | Value | Description |

| DC_50 | 293T | 296 nM | The concentration of MPD2 required to degrade 50% of Mpro protein.[4][5] |

| EC_50 | A549-ACE2 (SARS-CoV-2 infected) | 492 nM | The concentration of MPD2 required to achieve 50% of the maximum antiviral effect.[6] |

Mechanism of Action and Signaling Pathway

The mechanism of action of MPD2 follows the canonical PROTAC pathway. It is a time-dependent, CRBN-mediated, and proteasome-driven process.[1][2][3] The formation of the Mpro-MPD2-CRBN ternary complex is the critical initiating step. Competitive binding assays have confirmed that both the Mpro-binding and CRBN-binding moieties of MPD2 are essential for its degradative activity.[1] Pre-treatment with an Mpro inhibitor (MPI8) or a CRBN ligand (pomalidomide) effectively blocks MPD2-induced Mpro degradation.[1] Furthermore, inhibition of the proteasome with agents like MG132 rescues Mpro from degradation, confirming the reliance on the ubiquitin-proteasome system.[3]

Figure 1: Mpro Degrader-2 (MPD2) Mechanism of Action.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments performed on MPD2 are not fully available in the public domain. However, based on established methodologies for characterizing PROTACs, the following sections outline the likely experimental workflows.

Cellular Degradation Assay (Western Blot)

This assay is used to quantify the reduction in Mpro protein levels following treatment with MPD2.

Experimental Workflow:

Figure 2: Western Blot Workflow for Mpro Degradation.

Methodology:

-

Cell Seeding: Plate Mpro-expressing cells (e.g., 293T cells stably expressing Mpro) in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of MPD2. Include vehicle (e.g., DMSO) and positive/negative controls. For competition assays, pre-incubate cells with an Mpro inhibitor or a CRBN ligand before adding MPD2. For proteasome dependency, pre-treat with a proteasome inhibitor.

-

Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Mpro, followed by a loading control antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the Mpro signal to the loading control.

Biophysical Characterization of Ternary Complex Formation (Surface Plasmon Resonance - SPR)

SPR is a powerful technique to measure the real-time binding kinetics and affinities of binary and ternary complexes.

Experimental Workflow:

Figure 3: SPR Workflow for Ternary Complex Analysis.

Methodology:

-

Immobilization: Covalently immobilize one of the proteins (e.g., CRBN) onto the surface of a sensor chip.

-

Binary Interaction Analysis:

-

To determine the binding affinity of MPD2 for CRBN, inject a series of concentrations of MPD2 over the immobilized CRBN surface and monitor the binding response.

-

Similarly, to measure the affinity of MPD2 for Mpro, immobilize Mpro and inject MPD2 as the analyte.

-

-

Ternary Complex Analysis:

-

With CRBN immobilized on the sensor chip, inject a mixture of a constant, saturating concentration of Mpro and varying concentrations of MPD2.

-

The binding response will reflect the formation of the ternary complex.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions. The cooperativity of the ternary complex can also be calculated from these values.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of binding, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Methodology:

-

Sample Preparation: Prepare purified Mpro, CRBN, and MPD2 in a matched buffer to minimize heats of dilution.

-

Binary Titrations:

-

To measure the binding of MPD2 to Mpro, place the Mpro solution in the sample cell and titrate in the MPD2 solution from the injection syringe.

-

Perform the reverse experiment, and also titrate MPD2 into the CRBN solution.

-

-

Ternary Complex Titration:

-

To characterize the formation of the ternary complex, place a pre-formed binary complex (e.g., Mpro saturated with MPD2) in the sample cell and titrate in CRBN.

-

Alternatively, place one of the proteins (e.g., Mpro) in the cell and titrate in a pre-mixed solution of the other protein (CRBN) and MPD2.

-

-

Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model to extract the thermodynamic parameters.

Conclusion

Mpro degrader-2 (MPD2) represents a significant advancement in the development of novel antiviral therapies against SARS-CoV-2. Its mechanism, centered on the formation of a ternary complex with Mpro and the E3 ligase CRBN, leads to the efficient and targeted degradation of the viral protease. While the precise biophysical characteristics of this ternary complex are yet to be fully disclosed, the available cellular data underscore the potential of this approach. The experimental workflows outlined in this guide provide a framework for the continued investigation and optimization of Mpro degraders and other PROTAC-based antiviral agents.

References

Rationale for Targeting the Main Protease (Mpro) for Antiviral Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The main protease (Mpro), also known as the 3C-like protease (3CLpro), of coronaviruses, including SARS-CoV-2, stands out as a premier target for the development of antiviral therapeutics.[1][2][3] Its essential and highly conserved nature, coupled with the absence of a close human homolog, presents a compelling strategic advantage for designing potent and selective antiviral agents with a potentially high safety margin. This technical guide provides an in-depth exploration of the rationale for targeting Mpro, detailing its critical role in the viral life cycle, the structural basis for inhibitor design, and the key experimental methodologies used to identify and characterize Mpro inhibitors.

The Critical Role of Mpro in the Viral Replication Cycle

The genome of coronaviruses is translated into large polyproteins, pp1a and pp1ab, which must be processed into individual non-structural proteins (nsps) to form the viral replication and transcription complex (RTC).[4][5] Mpro is the key enzyme responsible for cleaving these polyproteins at no fewer than 11 distinct sites.[5][6] This proteolytic activity is absolutely essential for the maturation of functional viral proteins required for viral replication.[2][3][4] Inhibition of Mpro's enzymatic activity effectively halts the viral life cycle, preventing the virus from multiplying within host cells.[4]

Conservation Across Coronaviruses

A significant advantage of targeting Mpro is its high degree of sequence and structural conservation across a broad range of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][7] This conservation suggests that inhibitors developed against SARS-CoV-2 Mpro could exhibit broad-spectrum activity against other existing and future coronaviruses, making it an attractive target for pandemic preparedness.

Lack of Human Homolog

Crucially, there are no known human proteases with a similar cleavage specificity to Mpro, which preferentially recognizes a glutamine residue at the P1 position of the substrate.[7] This lack of a human counterpart minimizes the potential for off-target effects, thereby increasing the likelihood of developing inhibitors with a favorable safety profile.[7]

Structural and Mechanistic Basis for Mpro Inhibition

Mpro is a cysteine protease that functions as a homodimer.[8] The active site contains a catalytic dyad composed of cysteine (Cys145) and histidine (His41) residues.[4] The catalytic mechanism involves the Cys145 residue acting as a nucleophile to attack the amide bond of the substrate.[1] This detailed understanding of the Mpro structure and catalytic mechanism has been instrumental in the structure-based design of potent inhibitors.

Inhibitors of Mpro can be broadly classified into two categories:

-

Covalent Inhibitors: These inhibitors typically contain an electrophilic "warhead" that forms a covalent bond with the catalytic Cys145 residue.[1] This can be a reversible or irreversible interaction. Examples of warheads include aldehydes, α-ketoamides, and Michael acceptors.[1][9]

-

Non-covalent Inhibitors: These inhibitors bind to the active site of Mpro through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, reversibly inhibiting its activity.[1]

Quantitative Assessment of Mpro Inhibitors

The potency and efficacy of Mpro inhibitors are evaluated using a variety of biochemical and cell-based assays. The key quantitative metrics used for comparison are:

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of the Mpro enzyme by 50% in a biochemical assay.

-

EC50 (Half-maximal effective concentration): The concentration of an inhibitor that gives a half-maximal response (e.g., inhibition of viral replication) in a cell-based assay.

-

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to the enzyme.

The following table summarizes quantitative data for a selection of Mpro inhibitors.

| Compound | Class | IC50 (µM) | EC50 (µM) | Ki (µM) | Reference(s) |

| Nirmatrelvir (PF-07321332) | Covalent (Nitrile) | 0.0033 (in vitro) | - | - | [9] |

| GC376 | Covalent (α-ketoamide) | 0.033 | 3.37 | - | [9] |

| Boceprevir | Covalent (α-ketoamide) | 4.13 | 1.90 | - | [10] |

| Telaprevir | Covalent (α-ketoamide) | - | >10 | - | [11] |

| Ebselen | Covalent | 0.67 | 4.67 | - | [12] |

| Carmofur | Covalent | 1.82 | - | - | |

| MI-09 | Peptidomimetic | - | 0.53 | - | [2] |

| MI-30 | Peptidomimetic | - | 0.72 | - | [2] |

| 11a | Covalent (Aldehyde) | - | - | - | [13] |

| 11b | Covalent (Aldehyde) | - | - | - | [13] |

| N3 | Covalent (Michael Acceptor) | - | 16.77 | - | [12] |

| Calpain Inhibitor II | Covalent | - | - | - | [11] |

| Calpain Inhibitor XII | Covalent | - | >10 | - | [11] |

| MPI8 | - | - | 0.030 | 0.031 | [11] |

| Betrixaban | Non-covalent | 0.9 | - | - | |

| Cefadroxil | Non-covalent | 2.4 | - | - | [14] |

| Cefoperazone | Non-covalent | 4.9 | - | - | [14] |

| Dieckol | Non-covalent | 4.5 | - | - | [7] |

Experimental Protocols for Mpro Inhibitor Screening

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This is a widely used biochemical assay to determine the in vitro potency of Mpro inhibitors.[15]

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Detailed Protocol:

-

Reagents and Materials:

-

Purified recombinant Mpro enzyme.

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Test compounds (inhibitors) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a small volume (e.g., 1-5 µL) of the diluted compounds to the wells of the microplate.

-

Add a solution of purified Mpro (e.g., final concentration of 0.4 µM) to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[15]

-

Initiate the enzymatic reaction by adding the FRET substrate (e.g., final concentration of 5 µM) to each well.[15]

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fluorescence Polarization (FP) Assay

The FP assay is another robust method for high-throughput screening of Mpro inhibitors.[1][16][17]

Principle: This assay measures the change in the polarization of fluorescent light. A small fluorescently labeled peptide probe that binds to Mpro will tumble slowly in solution, resulting in a high fluorescence polarization signal. If an inhibitor competes with the probe for binding to Mpro, the probe will be displaced, tumble more rapidly, and result in a lower polarization signal.

Detailed Protocol:

-

Reagents and Materials:

-

Purified recombinant Mpro enzyme.

-

Fluorescently labeled Mpro probe (e.g., a peptide substrate analog with a fluorophore).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Test compounds (inhibitors) dissolved in DMSO.

-

384-well black microplates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Add a solution of Mpro (e.g., final concentration of 0.4 µM) and the fluorescent probe (e.g., final concentration of 60 nM) to the wells of the microplate.[16]

-

Add the test compounds at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.[16]

-

Measure the fluorescence polarization of each well using the plate reader.

-

A decrease in fluorescence polarization indicates inhibition of the probe-Mpro interaction.

-

Plot the change in polarization against the inhibitor concentration to determine the IC50 or Ki value.

-

Cell-Based Antiviral Assay

Cell-based assays are crucial for evaluating the efficacy of Mpro inhibitors in a more biologically relevant context.[18][19][20]

Principle: These assays typically involve infecting a susceptible cell line (e.g., Vero E6 cells) with the virus in the presence of the test compound. The antiviral activity is then determined by measuring the reduction in viral replication, often through quantifying viral RNA levels (RT-qPCR), observing the inhibition of virus-induced cytopathic effect (CPE), or using a reporter virus.[18]

Detailed Protocol (CPE Reduction Assay):

-

Reagents and Materials:

-

Vero E6 cells (or another susceptible cell line).

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo).

-

Luminometer.

-

-

Procedure:

-

Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubate the plates for a period sufficient for the virus to cause a noticeable cytopathic effect (e.g., 48-72 hours).

-

Assess cell viability using a reagent like CellTiter-Glo, which measures ATP levels.

-

Measure the luminescence using a luminometer.

-

The percentage of CPE inhibition is calculated relative to the virus-only control.

-

Plot the percentage of inhibition against the compound concentration to determine the EC50 value.

-

Visualizing Key Processes in Mpro-Targeted Drug Discovery

Signaling Pathway: The Central Role of Mpro in Viral Replication

Caption: Mpro's essential role in cleaving viral polyproteins to form the replication complex.

Experimental Workflow: High-Throughput Screening for Mpro Inhibitors

Caption: A typical workflow for the discovery and development of Mpro inhibitors.

Logical Relationship: Covalent vs. Non-Covalent Inhibition of Mpro

Caption: Comparison of covalent and non-covalent inhibition mechanisms of Mpro.

Conclusion and Future Directions

Targeting the main protease has proven to be a highly successful strategy in the development of antiviral therapies for coronaviruses, exemplified by the clinical success of drugs like nirmatrelvir. The robust rationale, based on its essentiality, conservation, and lack of a human homolog, continues to drive significant research and development efforts. Future work will likely focus on the discovery of novel inhibitor scaffolds to overcome potential resistance, the development of inhibitors with improved pharmacokinetic properties, and the exploration of dual-target inhibitors that can simultaneously engage Mpro and other viral or host targets. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the fight against current and future coronavirus threats.

References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Newly synthesized Mpro inhibitors as potential oral anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Essential process for SARS-CoV-2 viral replication visualized | EurekAlert! [eurekalert.org]

- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Basis of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 20. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Catalytic Nature of Mpro PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core mechanisms and experimental evaluation of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of the SARS-CoV-2 Main Protease (Mpro). A key advantage of PROTACs over traditional inhibitors is their catalytic nature, enabling a single PROTAC molecule to mediate the degradation of multiple target proteins. This document provides a comprehensive overview of the underlying principles, quantitative data on Mpro PROTAC efficacy, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Catalytic Cycle of PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), in this case, Mpro, and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the POI for degradation by the cell's natural disposal system, the 26S proteasome. A crucial feature of this process is that the PROTAC molecule is not consumed and can subsequently induce the degradation of additional POI molecules, thus acting catalytically.[1]

Data Presentation: Efficacy of Mpro PROTACs

The following tables summarize the quantitative data for several reported Mpro PROTACs. The half-maximal degradation concentration (DC50) represents the concentration of the PROTAC required to degrade 50% of the target protein, while the half-maximal effective concentration (EC50) indicates the concentration required to achieve 50% of the maximum antiviral effect.

| PROTAC | Mpro Ligand | E3 Ligase Ligand | Linker | DC50 (nM) | Cell Line | Reference |

| MPD1 | MPI8 | Pomalidomide | PEG-based | 419 | Mpro-eGFP 293T | [1] |

| MPD2 | MPI8 | Pomalidomide | PEG-based | 296 | Mpro-eGFP 293T | [1][2][3][4] |

| MPD3 | MPI8 | Pomalidomide | PEG-based | 431 | Mpro-eGFP 293T | [1] |

| Compound P2 | Mpro ligand 2 | (S,R,S)-AHPC | PEG-based | 27,000 | Not Specified | [5] |

| PROTAC | EC50 (nM) | Virus Strain | Cell Line | Reference |

| MPD1 | 1780 | SARS-CoV-2 | A549-ACE2 | [1] |

| MPD2 | 492 | SARS-CoV-2 | A549-ACE2 | [2] |

| MPD3 | 1160 | SARS-CoV-2 | A549-ACE2 | [1] |

| Compound P2 | 710 | SARS-CoV-2 | Not Specified | [5] |

| Compound P2 | 4600 | HCoV-229E | Not Specified | [5] |

| Compound P2 | 4600 | HCoV-OC43 | Not Specified | [5] |

Experimental Protocols

Western Blot for Mpro Degradation

This protocol is a standard method to quantify the reduction in Mpro levels following PROTAC treatment.

Materials:

-

Cell line expressing Mpro (e.g., Mpro-eGFP 293T stable cell line)[1]

-

Complete cell culture medium

-

Mpro PROTAC of interest

-

DMSO (vehicle control)

-

6-well or 12-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against Mpro

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with varying concentrations of the Mpro PROTAC or DMSO for the desired time points (e.g., 24 hours).

-

Cell Harvesting and Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Mpro antibody and anti-loading control antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the Mpro signal to the loading control.

-

In Vitro Ubiquitination Assay

This protocol details an in vitro assay to determine the ubiquitination of Mpro induced by a PROTAC.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant E3 ligase complex (e.g., CRBN/DDB1)

-

Recombinant Mpro protein (substrate)

-

Ubiquitin

-

Mpro PROTAC

-

ATP

-

10x Ubiquitylation buffer (e.g., 500 mM Tris pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

SDS-PAGE materials and Western blot reagents

-

Anti-Mpro antibody

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

-

10x Ubiquitylation buffer

-

ATP (to a final concentration of 1-2 mM)

-

Ubiquitin (to a final concentration of 5-10 µM)

-

E1 enzyme (to a final concentration of 50-100 nM)

-

E2 enzyme (to a final concentration of 0.2-1 µM)

-

E3 ligase complex (to a final concentration of 0.1-0.5 µM)

-

Mpro protein (to a final concentration of 0.5-1 µM)

-

Mpro PROTAC (at desired concentrations)

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer.

-

Analysis:

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot as described above, probing with anti-Mpro and anti-ubiquitin antibodies to detect polyubiquitinated Mpro.

-

Visualizations

Signaling Pathway: Mpro PROTAC Mechanism of Action

Caption: The catalytic cycle of Mpro degradation induced by a PROTAC.

Experimental Workflow: Assessing Mpro PROTAC Activity

Caption: A typical experimental workflow for the characterization of Mpro PROTACs.

Conclusion

Mpro PROTACs represent a promising therapeutic strategy against SARS-CoV-2, primarily due to their catalytic mechanism of action which allows for sustained degradation of the target protein at substoichiometric concentrations. This in-depth guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively design, evaluate, and understand the catalytic nature of Mpro PROTACs. The provided visualizations offer a clear overview of the key processes involved, from the molecular mechanism to the experimental workflow. Further research into the catalytic turnover rates of specific Mpro PROTACs will be crucial for optimizing their therapeutic potential.

References

E3 Ligase Recruitment by SARS-CoV-2 Mpro Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred unprecedented research into novel antiviral therapies. One of the most critical viral targets is the main protease (Mpro), an enzyme essential for viral replication. A promising new therapeutic modality, targeted protein degradation (TPD), has been applied to Mpro, offering a distinct mechanism of action compared to traditional enzyme inhibitors. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of the recruitment of E3 ligases by SARS-CoV-2 Mpro degraders, focusing on the quantitative aspects of their performance, detailed experimental methodologies, and the underlying biological pathways.

Mechanism of Action: The PROTAC-induced Ternary Complex

PROTACs are designed with two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), in this case, SARS-CoV-2 Mpro, and the other binds to an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between Mpro, the PROTAC, and the E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of Mpro, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple Mpro molecules.

The most commonly recruited E3 ligases in the development of Mpro PROTACs are Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] The choice of E3 ligase, the specific ligand for the ligase, the Mpro binder, and the nature of the linker all significantly influence the efficacy and selectivity of the degrader.

Quantitative Data on SARS-CoV-2 Mpro Degraders

The following tables summarize the quantitative data for several reported SARS-CoV-2 Mpro degraders, providing a comparative overview of their potency.

Table 1: CRBN-Recruiting Mpro PROTACs

| Degrader | Mpro Binder | CRBN Ligand | DC50 (nM) | Dmax (%) | EC50 (nM) | Cell Line | Reference |

| MPD2 | MPI8 | Pomalidomide | 296 | >90 | 492 | 293T-Mpro-eGFP, A549-ACE2 | |

| MPD1 | MPI8 | Pomalidomide | 419 | ~80 | 1780 | 293T-Mpro-eGFP, A549-ACE2 | [1] |

| MPD3 | MPI8 | Pomalidomide | 431 | ~85 | 1160 | 293T-Mpro-eGFP, A549-ACE2 | [1] |

| LLP019 | DH03 | Thalidomide derivative | 4700 | Not Reported | Not Reported | Not Reported | [5] |

Table 2: VHL-Recruiting Mpro PROTACs

| Degrader | Mpro Binder | VHL Ligand | DC50 (µM) | Dmax (%) | EC50 (µM) | Cell Line | Reference |

| PROTAC 6 | Indomethacin | (S,R,S)-AHPC derivative | Not Reported | Not Reported | 0.89 | Calu-3 | [3] |

| PROTAC P2 | Mpro ligand 2 | (S,R,S)-AHPC | 27 | Not Reported | 0.71 | Not Reported | [6] |

Table 3: IAP-Recruiting Mpro PROTACs

| Degrader | Mpro Binder | IAP Ligand | DC50 | Dmax | EC50 | Cell Line | Reference |

| BP-174 | Nirmatrelvir derivative | Not Specified | Not Reported | Not Reported | Not Reported | HEK293T LVX Mpro-HiBiT | [7] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of Mpro degraders.

Caption: Mechanism of action of a SARS-CoV-2 Mpro PROTAC.

Caption: Experimental workflow for the evaluation of Mpro degraders.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of SARS-CoV-2 Mpro degraders.

Western Blot for Mpro Degradation

Objective: To quantify the reduction in Mpro protein levels in cells treated with a PROTAC degrader.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

Protein concentration in the lysates is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against Mpro (or the eGFP tag) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software (e.g., ImageJ). Mpro levels are normalized to the loading control.

-

DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are calculated from dose-response curves.[1]

-

Cell-Based Antiviral Assay

Objective: To determine the efficacy of Mpro degraders in inhibiting SARS-CoV-2 replication.

Methodology:

-

Cell Culture and Infection:

-

Compound Treatment:

-

After infection, the virus-containing medium is removed, and cells are treated with serial dilutions of the PROTAC degrader.

-

-

Incubation:

-

The plates are incubated for 48-72 hours.[1]

-

-

Quantification of Viral Replication:

-

RT-qPCR: Viral RNA is extracted from the cell culture supernatant, and the levels of a specific viral gene (e.g., N gene) are quantified by reverse transcription-quantitative PCR.[1]

-

Cytopathic Effect (CPE) Assay: Cell viability is assessed using a reagent like CellTiter-Glo or by crystal violet staining to measure the protective effect of the compound against virus-induced cell death.

-

-

Data Analysis:

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve of viral inhibition.[1]

-

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding kinetics and affinity of the PROTAC to Mpro and the E3 ligase, and to characterize the formation of the ternary complex.

Methodology (General Protocol):

-

Immobilization:

-

One of the proteins (e.g., biotinylated E3 ligase) is immobilized on a streptavidin-coated sensor chip.

-

-

Binary Interaction Analysis:

-

To measure the binding of the PROTAC to the immobilized E3 ligase, serial dilutions of the PROTAC are flowed over the sensor surface, and the association and dissociation rates are monitored.

-

To measure the binding of the PROTAC to Mpro, Mpro can be immobilized, or a competition assay can be designed.

-

-

Ternary Complex Formation:

-

To assess ternary complex formation, a constant concentration of the PROTAC is pre-incubated with varying concentrations of Mpro, and this mixture is flowed over the E3 ligase-immobilized surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

-

-

Data Analysis:

-

Binding kinetics (ka, kd) and affinity (KD) are determined by fitting the sensorgram data to appropriate binding models.

-

Cooperativity (α), a measure of the stability of the ternary complex, can be calculated from the binary and ternary binding affinities.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To confirm and quantify the formation of the Mpro-PROTAC-E3 ligase ternary complex in solution.

Methodology (General Protocol):

-

Reagents:

-

Tagged proteins (e.g., His-tagged Mpro and GST-tagged E3 ligase).

-

Lanthanide-labeled antibody against one tag (e.g., anti-His-Tb, the donor).

-

Fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2, the acceptor).

-

-

Assay Procedure:

-

The tagged proteins, labeled antibodies, and varying concentrations of the PROTAC are incubated together in a microplate.

-

If a ternary complex forms, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

-

Detection:

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

-

Data Analysis:

-

The formation of the ternary complex is quantified by the increase in the FRET ratio. Dose-response curves can be generated to determine the concentration of PROTAC required for half-maximal ternary complex formation.

-

Conclusion

The development of PROTACs targeting SARS-CoV-2 Mpro represents a novel and promising antiviral strategy. By hijacking the host's ubiquitin-proteasome system, these degraders can catalytically eliminate a key viral enzyme, offering potential advantages over traditional inhibitors, including a lower propensity for drug resistance. The successful design and optimization of Mpro degraders rely on a thorough understanding of their mechanism of action and the careful characterization of their biochemical and cellular activities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating the development of the next generation of therapeutics to combat COVID-19 and future coronavirus outbreaks.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 Nucleocapsid Protein TR-FRET Assay Amenable to High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming Nirmatrelvir Resistance: A Technical Guide to PROTAC-Mediated Degradation of SARS-CoV-2 Main Protease

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of SARS-CoV-2 variants with reduced susceptibility to the antiviral drug nirmatrelvir (B3392351) poses a significant challenge to global public health. Resistance, primarily driven by mutations in the viral main protease (Mpro or 3CLpro), necessitates the development of novel therapeutic strategies. This technical guide explores the potential of Proteolysis Targeting Chimeras (PROTACs) as a next-generation antiviral modality to overcome nirmatrelvir resistance by inducing the targeted degradation of Mpro.

The Rise of Nirmatrelvir Resistance

Nirmatrelvir, the active component of Paxlovid, is a covalent inhibitor that targets the catalytic cysteine residue in the Mpro active site, an enzyme crucial for viral replication.[1] However, as an RNA virus with a high mutation rate, SARS-CoV-2 can evolve to develop resistance.[2] Several mutations within the Mpro substrate-binding pocket have been identified that confer resistance to nirmatrelvir.[2]

These mutations typically function through two primary mechanisms: directly decreasing the binding affinity of nirmatrelvir to the active site, or enhancing the enzymatic activity of Mpro to compensate for reduced inhibitor binding.[2] Mutations at the S1 and S4 subsites of the protease often lead to decreased inhibitor binding, while mutations at the S2 and S4' subsites can increase protease activity.[2] The E166V mutation is a notable example, conferring strong resistance to nirmatrelvir by disrupting hydrogen bonding with the drug's lactam ring.[1][3] While some resistance mutations can lead to a loss of viral replicative fitness, compensatory mutations can arise to restore it.[1]

Quantitative Analysis of Nirmatrelvir Resistance Mutations

Numerous studies have quantified the impact of specific Mpro mutations on nirmatrelvir susceptibility. The following table summarizes the fold-change in the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for several key nirmatrelvir-resistant Mpro mutants.

| Mpro Mutation(s) | Fold-Change in IC50/Ki (vs. Wild-Type) | Reference(s) |

| E166V | ~100-fold increase in EC50 | [1] |

| L50F/E166V | ~80-fold increase in antiviral activity | [4] |

| S144A | ~20.5-fold increase in Ki | [5] |

| S144M | ~38.0-fold increase in Ki | [5] |

| S144F | ~29.1-fold increase in Ki | [5] |

| S144G | ~19.2-fold increase in Ki | [5] |

| S144Y | ~22.5-fold increase in Ki | [5] |

| H172Y | ~23.4-fold increase in IC50 | [6] |

| L50F/E166A/L167F | ~72-fold increase in IC50 | [4] |

| Y54A/S144A | ~8-fold increase in IC50 | [7] |

| S144A/E166A | ~72-fold increase in IC50 | [7] |

PROTACs: A Paradigm Shift in Antiviral Therapy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a distinct therapeutic modality compared to traditional inhibitors.[8] A PROTAC consists of a ligand that binds to the target protein (in this case, Mpro), a linker, and a ligand that recruits a cellular E3 ubiquitin ligase.[8] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8]

This "event-driven" pharmacology presents a key advantage in overcoming resistance. Unlike inhibitors that require sustained high-affinity binding to block a protein's function, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins. This mechanism may be less susceptible to resistance mutations that merely weaken inhibitor binding affinity.

Mpro-Targeting PROTACs

Recent research has demonstrated the successful development of first-in-class PROTACs that can induce the degradation of SARS-CoV-2 Mpro.[9][10] These molecules have been shown to effectively reduce Mpro protein levels in a time- and concentration-dependent manner.[10]

One notable example, MPD2, has demonstrated potent Mpro degradation with a DC50 (concentration for 50% degradation) of 296 nM in 293T cells.[10] Importantly, MPD2 also exhibited potent antiviral activity against various SARS-CoV-2 strains and showed enhanced potency against nirmatrelvir-resistant viruses.[9][10]

Quantitative Efficacy of Mpro-Targeting PROTACs

The following table summarizes the efficacy data for a pioneering Mpro-targeting PROTAC.

| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC50 (Mpro Degradation) | EC50 (Antiviral Activity) | Reference(s) |